N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide, also known as BCPNA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPNA belongs to the class of pyrazole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been shown to inhibit the COX enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide in lab experiments is its potential therapeutic applications. N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, as well as cytotoxic properties against cancer cells. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide in lab experiments is its potential toxicity. N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been shown to be toxic to some cell lines at high concentrations.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to study the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide in more detail, in order to gain a better understanding of how it exerts its pharmacological effects. Additionally, future research could focus on developing more effective and less toxic derivatives of N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide for use in therapeutic applications.
Synthesis Methods
N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide can be synthesized through a multi-step reaction process. The synthesis involves the reaction of 4-chlorobenzoyl chloride with 4-nitro-1H-pyrazole in the presence of a base to form 4-chlorobenzoyl-4-nitro-1H-pyrazole. This intermediate is then reacted with ethyl acetate in the presence of a base to form N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. N-(2-benzoyl-4-chlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to possess cytotoxic properties against cancer cells.
properties
Molecular Formula |
C18H13ClN4O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-13-6-7-16(15(8-13)18(25)12-4-2-1-3-5-12)21-17(24)11-22-10-14(9-20-22)23(26)27/h1-10H,11H2,(H,21,24) |
InChI Key |
QMZMVRLHJIBTPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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